2-Cefetamet Pivoxil

説明

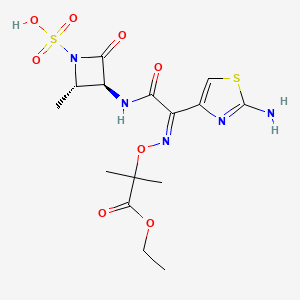

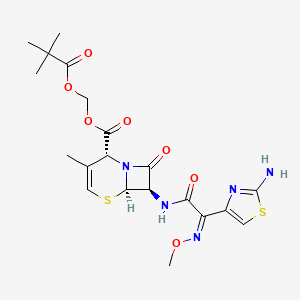

Cefetamet Pivoxil is a cephalosporin antibiotic . It is an ester prodrug of cefetamet and is an orally active cephalosporin introduced for the treatment of community-acquired respiratory and urinary tract infections .

Synthesis Analysis

The synthesis of Cefetamet Pivoxil involves the reaction of solid sodium bicarbonate with iodomethyl pivalate in a cooled reaction mass. The reaction mixture is then poured into a mixture of ethyl acetate and water .Molecular Structure Analysis

The molecular formula of Cefetamet Pivoxil is C14H15N5O5S2. It has a molar mass of 397.42 g/mol . The structure includes a double-bond stereo and two defined stereocentres .Chemical Reactions Analysis

Cefetamet Pivoxil undergoes chemical reactions based on difference spectrophotometry, wherein the measurement is done at maximum 221 nm and minimum 275 nm .Physical And Chemical Properties Analysis

Cefetamet Pivoxil has a molecular weight of 548.0 g/mol. It is stable if stored as directed and should be protected from light and heat .科学的研究の応用

In Vitro Activity Against Respiratory Pathogens : Cefetamet Pivoxil demonstrates high in vitro activity against a broad range of bacteria, including respiratory tract pathogens. It is particularly effective against β-lactamase-producing isolates like Moraxella catarrhalis due to its β-lactamase stability (Mendes, 1997).

Pharmacokinetics in Plasma and Skin Blister Fluid : Cefetamet Pivoxil shows good penetration into inflammatory interstitial fluid, with effective concentrations reached in plasma and skin blister fluid. This property makes it suitable for treating infections in these areas (Zimmerli, Sansano, & Wittke, 1996).

Broad Spectrum of Antibacterial Activity : It has been noted for its broad spectrum of antibacterial activity, particularly against gram-positive and gram-negative bacteria, making it suitable for treating respiratory and urinary tract infections (Cullmann, Edwards, Kissling, Kneer, Stoeckel, & Urwyler, 1992).

Clinical Efficacy in Respiratory and Urinary Tract Infections : Clinical trials have demonstrated the efficacy of Cefetamet Pivoxil in treating respiratory tract infections and urinary tract infections, including complicated cases in high-risk patients (Bryson & Brogden, 1993).

Quality Control in Pharmaceutical Industry : The development of chromatographic methods for the estimation of Cefetamet Pivoxil in bulk and tablet dosage forms highlights its importance in quality control within the pharmaceutical industry (Palled, Bhanusali, & Suryawanshi, 2022).

Pharmacokinetic Studies in Different Populations : Studies have explored the pharmacokinetics of Cefetamet Pivoxil in various populations, including the elderly, indicating the need for dosage adjustments in certain groups (Blouin & Stoeckel, 1993).

Activity Against Treponema pallidum and Experimental Syphilis : Research suggests that Cefetamet Pivoxil could be useful in treating syphilitic infections due to its effectiveness against Treponema pallidum in animal models (Fitzgerald, 1992).

Interactions with β-Lactamases and Penicillin-Binding Proteins : Cefetamet Pivoxil is notable for its stability against various β-lactamases and its high affinity for certain penicillin-binding proteins, contributing to its antibacterial efficacy (Cullmann & Then, 1991).

Safety And Hazards

将来の方向性

Cefetamet Pivoxil has shown its antibiotic activity against both Gram-positive and Gram-negative bacteria and has high stability in the presence of β-lactamase except Enterococci species. Current research is aimed at developing and optimizing niosomal formulation of Cefetamet Pivoxil in order to improve its bioavailability .

特性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2R,6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h6-7,12-13,16H,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11-/t12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOGWMJYXXZSN-GEYYFRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CS[C@@H]2[C@@H](C(=O)N2[C@H]1C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cefetamet Pivoxil | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)